molecular formula C18H21ClN2S B13742501 3-(2-Aminopropyl)-5-benzylthioindole hydrochloride CAS No. 101832-81-9

3-(2-Aminopropyl)-5-benzylthioindole hydrochloride

Katalognummer: B13742501
CAS-Nummer: 101832-81-9
Molekulargewicht: 332.9 g/mol
InChI-Schlüssel: PWSZLPBXUJQUCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Aminopropyl)-5-benzylthioindole hydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminopropyl)-5-benzylthioindole hydrochloride typically involves the reaction of 5-benzylthioindole with 2-aminopropyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{5-Benzylthioindole} + \text{2-Aminopropyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Aminopropyl)-5-benzylthioindole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-Aminopropyl)-5-benzylthioindole hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2-Aminopropyl)-5-benzylthioindole hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2-Aminopropyl)indole monohydrochloride: A related compound with similar structural features.

    5-(2-Aminopropyl)-2,3-dihydrobenzofuran: Another compound with similar biological activities.

    N-(3-Aminopropyl)methacrylamide hydrochloride: A compound with similar functional groups.

Uniqueness

3-(2-Aminopropyl)-5-benzylthioindole hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

101832-81-9

Molekularformel

C18H21ClN2S

Molekulargewicht

332.9 g/mol

IUPAC-Name

1-(5-benzylsulfanyl-1H-indol-3-yl)propan-2-ylazanium;chloride

InChI

InChI=1S/C18H20N2S.ClH/c1-13(19)9-15-11-20-18-8-7-16(10-17(15)18)21-12-14-5-3-2-4-6-14;/h2-8,10-11,13,20H,9,12,19H2,1H3;1H

InChI-Schlüssel

PWSZLPBXUJQUCC-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CNC2=C1C=C(C=C2)SCC3=CC=CC=C3)[NH3+].[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.